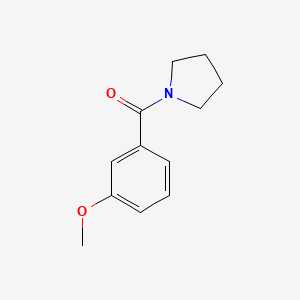

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEQIJXKEGOFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354927 | |

| Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207558-39-2 | |

| Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

This guide offers a comprehensive technical overview for the synthesis and characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, a valuable chemical intermediate. Known also as 1-(3-methoxybenzoyl)pyrrolidine, this molecule belongs to the amide class of compounds, which are foundational in numerous areas of chemical and pharmaceutical research. The pyrrolidine motif is a prevalent feature in many biologically active molecules, influencing properties such as solubility and receptor affinity.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, detailing a reliable synthetic pathway, in-depth characterization methodologies, and the underlying scientific principles that govern the experimental choices.

Core Synthesis: Amide Bond Formation via Nucleophilic Acyl Substitution

The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is most efficiently achieved through the acylation of pyrrolidine with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2]

Mechanistic Rationale

The reaction mechanism is initiated by the nucleophilic attack of the secondary amine (pyrrolidine) on the highly electrophilic carbonyl carbon of the acyl chloride (3-methoxybenzoyl chloride). The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or an excess of pyrrolidine itself, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Detailed Experimental Protocol

Materials:

-

3-Methoxybenzoyl chloride (1.0 eq)[3]

-

Pyrrolidine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-methoxybenzoyl chloride (1.0 eq) and anhydrous dichloromethane.

-

Initial Cooling: Cool the solution to 0°C using an ice bath. This is done to control the initial exothermic reaction upon addition of the amine.

-

Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirring acyl chloride solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[2]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-methoxybenzoyl chloride) is fully consumed.

-

Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques is employed. High-resolution mass spectrometry is a powerful tool for this purpose, providing high selectivity and mass accuracy.[4]

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following tables summarize the physical properties and expected spectral data for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Synonym | 1-(3-methoxybenzoyl)pyrrolidine | [5] |

| CAS Number | 207558-39-2 | [5][6] |

| Molecular Formula | C₁₂H₁₅NO₂ | [5][6] |

| Molecular Weight | 205.26 g/mol | [6] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [5] |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | t, J = 7.8 Hz | 1H | Ar-H (C5) | Aromatic proton coupled to two neighbors. |

| ~7.05 | m | 2H | Ar-H (C4, C6) | Aromatic protons in a complex multiplet. |

| ~6.90 | m | 1H | Ar-H (C2) | Aromatic proton shifted upfield by methoxy group. |

| ~3.85 | s | 3H | -OCH₃ | Singlet for the methoxy group protons.[7] |

| ~3.60 | t, J = 6.8 Hz | 2H | N-CH₂ (Pyrrolidine) | Protons adjacent to nitrogen, deshielded. |

| ~3.45 | t, J = 6.8 Hz | 2H | N-CH₂ (Pyrrolidine) | Protons adjacent to nitrogen, potentially distinct due to rotational hindrance. |

| ~1.90 | m | 4H | -CH₂ -CH₂ - (Pyrrolidine) | Overlapping multiplets for the other two methylene groups in the pyrrolidine ring. |

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170.0 | C =O (Amide) | Carbonyl carbon, highly deshielded. |

| ~159.5 | C -OCH₃ (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~137.5 | C -C=O (Aromatic) | Quaternary aromatic carbon attached to the carbonyl group. |

| ~129.5 | Ar-C H | Aromatic methine carbon. |

| ~118.0 | Ar-C H | Aromatic methine carbon. |

| ~115.0 | Ar-C H | Aromatic methine carbon. |

| ~112.5 | Ar-C H | Aromatic methine carbon, shielded by the methoxy group.[7] |

| ~55.5 | -OC H₃ | Methoxy carbon. |

| ~49.0 | N-C H₂ (Pyrrolidine) | Pyrrolidine carbon adjacent to nitrogen. |

| ~46.0 | N-C H₂ (Pyrrolidine) | The second pyrrolidine carbon adjacent to nitrogen, potentially non-equivalent. |

| ~26.0 | -C H₂- (Pyrrolidine) | Pyrrolidine methylene carbon. |

| ~24.0 | -C H₂- (Pyrrolidine) | The other pyrrolidine methylene carbon. |

Table 4: Mass Spectrometry and IR Spectroscopy Data

| Technique | Expected Result | Rationale |

| Mass Spectrometry (ESI+) | m/z = 206.1181 ([M+H]⁺) | Corresponds to the protonated molecular ion of C₁₂H₁₅NO₂. |

| IR Spectroscopy (cm⁻¹) | ~1630 (strong) | C=O stretch, characteristic of a tertiary amide. |

| ~1260, ~1040 (strong) | C-O stretch of the aryl ether (methoxy group). | |

| ~2850-2960 (medium) | C-H stretches of the aliphatic pyrrolidine ring. |

Safety and Handling

-

3-Methoxybenzoyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyrrolidine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

-

1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561. PubChem. [Link]

-

Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. [Link]

-

Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. TÜBİTAK Academic Journals. [Link]

-

Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. National Criminal Justice Reference Service. [Link]

-

Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]

-

CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Hoffman Fine Chemicals. [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

Spectroscopic characterization and crystal structures of two cathinone derivatives. ScienceDirect. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lab Reporter [fishersci.se]

- 3. 1711-05-3 CAS MSDS (3-METHOXYBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone | 207558-39-2 [sigmaaldrich.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. rsc.org [rsc.org]

Synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Comprehensive Technical Guide

Executive Summary

The amide functional group is a ubiquitous and critical structural motif in medicinal chemistry, present in a vast majority of clinically approved small-molecule drugs and biologics[1]. The target molecule, (3-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), is a tertiary amide comprising a 3-methoxybenzoyl core and a cyclic pyrrolidine appendage. This whitepaper provides a highly detailed, self-validating methodology for synthesizing this compound from basic, commercially available reagents. By prioritizing mechanistic causality over rote procedure, this guide equips researchers with the logic required to scale, troubleshoot, and validate amide coupling workflows[2].

Retrosynthetic Strategy & Chemical Rationale

The logical disconnection for this target is the central C–N amide bond, which traces back to 3-methoxybenzoic acid (m-anisic acid) as the electrophilic component and pyrrolidine as the nucleophilic amine.

Direct condensation of a carboxylic acid and an amine is thermodynamically disfavored at ambient temperatures due to the immediate formation of an unreactive zwitterionic ammonium carboxylate salt[3]. To drive the reaction forward, the carboxylic acid must be converted into a highly reactive electrophilic species. While modern discovery chemistry often employs in situ peptide coupling reagents (e.g., HATU, TCFH)[4], the acid chloride activation route using thionyl chloride (SOCl₂) remains the gold standard for scalable, atom-economical, and cost-effective synthesis.

Figure 1: Divergent synthetic pathways for the synthesis of the target tertiary amide.

Mechanistic Causality: The "Why" Behind the Protocol

To ensure high-fidelity execution, one must understand the underlying physical chemistry of the two distinct reaction phases:

Phase 1: Catalytic Activation (The Vilsmeier-Haack Intermediate) Adding SOCl₂ directly to 3-methoxybenzoic acid results in a sluggish reaction. To accelerate this, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. DMF reacts with SOCl₂ to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). This intermediate rapidly attacks the carboxylic acid, facilitating the expulsion of SO₂ and HCl gases to yield 3-methoxybenzoyl chloride, while simultaneously regenerating the DMF catalyst.

Phase 2: Nucleophilic Acyl Substitution & pKa Dynamics Pyrrolidine is a potent, sterically unhindered secondary nucleophile. As it attacks the acid chloride, a tetrahedral intermediate is formed, which collapses to yield the amide and one equivalent of hydrochloric acid (HCl). Because pyrrolidine is highly basic (pKa ~11.3), the generated HCl would rapidly protonate unreacted pyrrolidine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. To circumvent this, a stoichiometric excess of a sacrificial tertiary amine—such as triethylamine (Et₃N, pKa ~10.7)—is added. Et₃N is sterically hindered (preventing it from acting as a competing nucleophile) but sufficiently basic to neutralize the HCl, driving the reaction to >95% completion.

Quantitative Data: Reagent Stoichiometry

The following table outlines the precise stoichiometry required for a 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 3-Methoxybenzoic Acid | 152.15 | 1.0 eq | 1.52 g | Primary Electrophile |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 eq | 1.10 mL | Activating Agent |

| DMF | 73.09 | 0.05 eq | 38 µL | Activation Catalyst |

| Pyrrolidine | 71.12 | 1.2 eq | 0.99 mL | Primary Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 2.5 eq | 3.48 mL | Sacrificial Base |

| Dichloromethane (DCM) | 84.93 | - | 40 mL | Aprotic Solvent |

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction is proceeding as theoretically predicted.

Step 1: Acid Chloride Formation

-

Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser vented through a gas scrubber (to neutralize SO₂/HCl).

-

Suspend 3-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

-

Add catalytic DMF (38 µL), followed by the dropwise addition of SOCl₂ (1.10 mL, 15 mmol) at room temperature.

-

Validation Checkpoint 1: Observe immediate, vigorous gas evolution. The opaque suspension will gradually transition into a clear, homogenous pale-yellow solution as the insoluble acid converts to the highly soluble acid chloride.

-

Stir for 2 hours. Validation Checkpoint 2: Gas evolution must completely cease, indicating full conversion.

-

Concentrate the mixture in vacuo to remove unreacted SOCl₂ and DCM, yielding the crude 3-methoxybenzoyl chloride as a viscous oil. Re-dissolve in fresh anhydrous DCM (10 mL).

Step 2: Amide Coupling

-

In a separate oven-dried flask, dissolve pyrrolidine (0.99 mL, 12 mmol) and Et₃N (3.48 mL, 25 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C using an ice bath to control the exothermic coupling.

-

Add the solvated acid chloride dropwise to the amine solution over 15 minutes.

-

Validation Checkpoint 3: A white precipitate (Et₃N·HCl salts) will immediately form, visually confirming the nucleophilic acyl substitution is occurring.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Validation Checkpoint 4: Perform Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes). The acid chloride (which converts to the methyl ester on a methanol-quenched TLC aliquot) should be completely absent, replaced by a new, lower-Rf UV-active spot (the product).

Step 3: Orthogonal Liquid-Liquid Extraction

The workup relies on precise pH manipulation to isolate the neutral target molecule from acidic and basic impurities.

-

Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel.

-

Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Logic: This protonates and removes excess pyrrolidine and Et₃N into the aqueous waste.

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Logic: This deprotonates any trace unreacted 3-methoxybenzoic acid, moving it to the aqueous phase.

-

Brine Wash: Wash with saturated NaCl (20 mL) to draw residual water out of the organic phase.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (3-methoxyphenyl)(pyrrolidin-1-yl)methanone as a pale yellow oil or low-melting solid.

Figure 2: Self-validating experimental workflow ensuring high-fidelity amide coupling.

Analytical Characterization

To verify the structural integrity and purity of the synthesized (3-methoxyphenyl)(pyrrolidin-1-yl)methanone, cross-reference the isolated compound against the following theoretical spectroscopic parameters:

| Analytical Technique | Expected Diagnostic Signals |

| LC-MS (ESI+) | [M+H]⁺ m/z = 206.1 (Base peak corresponding to the protonated amide). |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.80 (s, 3H) : Methoxy (-OCH₃) protons.δ 3.65 (t, 2H) & 3.45 (t, 2H) : Pyrrolidine N-CH₂ protons. Note: These appear as two distinct signals due to restricted rotation around the partial double bond of the amide.δ 6.95 - 7.30 (m, 4H) : Aromatic protons exhibiting a classic meta-substituted splitting pattern. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.5 : Carbonyl (C=O) carbon.δ 159.5 : Aromatic C-OCH₃ carbon.δ 55.4 : Methoxy carbon.δ 49.5, 46.2 : Pyrrolidine N-CH₂ carbons. |

| TLC (1:1 EtOAc/Hexanes) | Rf ≈ 0.40 . The spot will be strongly UV-active (254 nm) and will stain positively with Dragendorff's reagent (indicating a tertiary amide/amine). |

References

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PMC - NIH URL:[Link]

-

Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Source: ACS Publications (Journal of Chemical Education) URL:[Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

Sources

Technical Guide: Chemical Properties & Applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

This guide serves as a technical reference for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), a robust benzamide scaffold used extensively in medicinal chemistry as a fragment for structure-activity relationship (SAR) studies and as a stable intermediate in the synthesis of neuroactive agents.

Executive Summary

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a tertiary benzamide characterized by a meta-methoxy substitution on the phenyl ring and a pyrrolidine amide cap.[1] Unlike primary or secondary amides, this molecule exhibits high metabolic stability against proteolytic enzymes due to the steric bulk and cyclic nature of the pyrrolidine ring. It serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly in the design of inhibitors targeting G-protein coupled receptors (GPCRs) and as a bioisostere for N-anisoyl-2-pyrrolidinone (Aniracetam) derivatives.

Chemical Identity & Physicochemical Profile

This section consolidates the fundamental data required for analytical verification and formulation.

Nomenclature & Identifiers

| Parameter | Value |

| IUPAC Name | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone |

| Common Synonyms | 1-(3-Methoxybenzoyl)pyrrolidine; 3-Methoxy-N,N-tetramethylenebenzamide |

| CAS Registry Number | 207558-39-2 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| SMILES | COc1cccc(C(=O)N2CCCC2)c1 |

| InChI Key | WMEQIJXKEGOFTK-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Context/Relevance |

| Molecular Weight | 205.26 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| Physical State | Viscous oil / Semi-solid | Low melting point due to lack of H-bond donors. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; blood-brain barrier (BBB) permeable. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | High permeability profile (< 90 Ų). |

| H-Bond Donors | 0 | Increases membrane permeability. |

| H-Bond Acceptors | 2 | Carbonyl oxygen and Methoxy oxygen. |

| pKa (Conjugate Acid) | ~ -0.5 (Amide O) | Very weak base; neutral at physiological pH. |

Synthetic Methodologies

Two primary routes are recommended based on scale and available reagents. Method A is preferred for high-throughput library synthesis, while Method B is optimized for green chemistry standards.

Method A: Acid Chloride Activation (Standard)

Best for: Small-scale, rapid synthesis (mg to g scale).

-

Reagents: 3-Methoxybenzoyl chloride (1.0 eq), Pyrrolidine (1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

-

Protocol:

-

Step 1: Dissolve pyrrolidine and Et₃N in anhydrous DCM at 0°C under N₂ atmosphere.

-

Step 2: Dropwise add 3-Methoxybenzoyl chloride (dissolved in DCM) to the amine solution. Critical: Maintain temperature < 5°C to prevent side reactions.

-

Step 3: Warm to room temperature (RT) and stir for 2 hours.

-

Step 4: Quench with 1M HCl (removes unreacted amine), wash with NaHCO₃ (removes acid), and brine.

-

Step 5: Dry over MgSO₄ and concentrate in vacuo.

-

Method B: Carbodiimide Coupling (Green Route)

Best for: Avoiding moisture-sensitive acid chlorides.

-

Reagents: 3-Methoxybenzoic acid (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF or Ethyl Acetate.

-

Protocol:

-

Step 1: Activate the carboxylic acid with EDC/HOBt in solvent for 30 mins at RT.

-

Step 2: Add pyrrolidine.

-

Step 3: Stir for 12-16 hours at RT.

-

Step 4: Standard aqueous workup.

-

Visualization: Synthetic Pathway

Caption: Conversion of 3-methoxybenzoic acid to the target benzamide via acyl activation.

Reactivity & Metabolic Stability

Understanding the stability of the amide bond is crucial for its application as a drug scaffold.

Amide Bond Resonance

The pyrrolidine nitrogen is part of a tertiary amide. The lone pair on the nitrogen delocalizes into the carbonyl system, creating a partial double bond character (C-N).

-

Consequence: Restricted rotation around the C-N bond.

-

NMR Signature: In ¹H NMR, the pyrrolidine protons often appear as broad multiplets or distinct rotameric signals at low temperatures due to this restricted rotation.

Metabolic Soft Spots

While the amide bond is resistant to plasma hydrolysis, the molecule is susceptible to hepatic metabolism.

-

O-Demethylation (Major Pathway): CYP450 enzymes (specifically CYP2D6 or CYP2C19) typically target the methoxy group, converting it to a phenol.

-

Product: (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone.

-

Implication: This metabolite may undergo Phase II conjugation (glucuronidation).

-

-

Amide Hydrolysis (Minor Pathway): Amidases may cleave the amide bond, but steric hindrance from the pyrrolidine ring slows this process significantly compared to linear amides.

Visualization: Metabolic Fate

Caption: Predicted metabolic pathways: Oxidative O-demethylation (primary) and hydrolytic cleavage (secondary).

Biological Context & Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment (MW < 300, ClogP < 3, H-donors/acceptors < 3). It is frequently screened against:

-

GPCRs: Dopamine and Serotonin receptors (due to the aryl-amide motif).

-

Ion Channels: As a pore blocker or modulator.

Structural Relationship to Bioactive Agents

The (3-methoxyphenyl)(pyrrolidin-1-yl)methanone scaffold is structurally homologous to several cognition enhancers and tubulin inhibitors.

-

Aniracetam Analog: It lacks the internal lactam carbonyl of Aniracetam but retains the N-benzoyl core. This often results in improved hydrolytic stability while maintaining AMPA receptor positive allosteric modulator (PAM) potential.

-

Tubulin Inhibitors: Substituted benzoyl pyrrolidines (e.g., related trimethoxy variants) have been identified as inhibitors of tubulin polymerization, acting similarly to colchicine but with reduced toxicity [1].

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (room temperature is generally stable, but 2-8°C is preferred for long-term storage to prevent slow oxidation).

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Sigma-Aldrich. (2025). (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Product Sheet. Retrieved from [2]

-

PubChem. (2025).[3] Compound Summary: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.[2][4] National Library of Medicine. Retrieved from

-

BenchChem. (2025). Technical Whitepaper: Analysis of Pyrrolidine-Benzamide Scaffolds. Retrieved from

-

ChemScene. (2025). Safety Data Sheet: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Retrieved from

Sources

A Proposed Research Framework for Elucidating the Mechanism of Action of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Abstract

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic compound for which the mechanism of action remains largely uncharacterized in public-domain scientific literature. Its chemical structure, featuring a substituted phenyl ring and a pyrrolidine moiety, suggests potential interaction with central nervous system targets, a characteristic common to many novel psychoactive substances (NPS). This guide outlines a comprehensive, multi-tiered research framework designed to systematically investigate the pharmacological and toxicological profile of this compound. As a Senior Application Scientist, the following narrative provides not just a sequence of protocols, but the underlying strategic rationale for each experimental choice. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities.

| Introduction: Structural Alerts and Hypothesis Generation

The structure of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone does not immediately map to a single, well-known pharmacological class. However, its core components provide logical starting points for investigation. The pyrrolidine ring is a common feature in several classes of compounds, including synthetic cathinones and pyrrolidinophenones, which are known to interact with monoamine transporters. The methoxyphenyl group can influence binding to various receptors, including serotonergic and adrenergic systems.

Given this structural ambiguity, a broad, unbiased screening approach is the most scientifically rigorous starting point. Our primary hypothesis is that the compound acts as a modulator of monoamine transporters (dopamine, norepinephrine, and/or serotonin). A secondary hypothesis is that it may possess affinity for G-protein coupled receptors (GPCRs) commonly targeted by psychoactive compounds. This guide details a systematic approach to test these hypotheses, moving from broad, high-throughput screening to specific, functional characterization.

| Tier 1: Initial Target Screening and Affinity Profiling

| Experimental Protocol: Radioligand Binding Assays

This protocol describes a generalized procedure for assessing the binding affinity of the test compound to a panel of 44 common CNS targets.

Objective: To determine the dissociation constant (Ki) of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone at multiple receptors, transporters, and ion channels.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for competition binding assays (e.g., 0.1 nM to 100 µM).

-

Membrane Preparation: Utilize commercially prepared cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with the human dopamine transporter, hDAT).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target (e.g., [³H]-WIN 35,428 for hDAT), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat, washing several times with ice-cold buffer to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by including appropriate controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding: Radioligand + membranes + a high concentration of a known, unlabeled ligand for the target (e.g., 10 µM cocaine for hDAT).

-

Vehicle Control: To ensure the solvent does not interfere with the assay.

| Data Presentation: Interpreting Binding Affinity

The results from the binding screen should be compiled into a clear, concise table. A Ki value of less than 1 µM is generally considered significant and warrants further investigation.

| Target Class | Specific Target | Ki (nM) |

| Monoamine Transporters | Dopamine Transporter (DAT) | Experimental Value |

| Norepinephrine Transporter (NET) | Experimental Value | |

| Serotonin Transporter (SERT) | Experimental Value | |

| GPCRs | 5-HT₂ Receptor Family | Experimental Value |

| Cannabinoid CB₁ Receptor | Experimental Value | |

| µ-Opioid Receptor | Experimental Value | |

| ... (other targets) | ... | ... |

| Tier 2: Functional Characterization of Primary Targets

Identifying binding affinity is only the first step. It is crucial to determine whether this binding results in a functional effect (i.e., is the compound an agonist, antagonist, or inverse agonist?). This section details the protocols for functional assays based on the primary targets identified in Tier 1.

| Experimental Protocol: Neurotransmitter Uptake Assay

If Tier 1 results indicate high affinity for monoamine transporters (DAT, NET, SERT), a direct functional assessment of neurotransmitter uptake is necessary.

Objective: To measure the potency of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone to inhibit the uptake of dopamine, norepinephrine, or serotonin into synaptosomes or transfected cells.

Methodology:

-

Cell/Tissue Preparation: Use either synaptosomes prepared from rodent brain tissue (e.g., striatum for DAT) or cell lines (e.g., HEK293) stably expressing the transporter of interest.

-

Assay Initiation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT) for 10-20 minutes at 37°C.

-

Neurotransmitter Addition: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Incubation: Allow the uptake reaction to proceed for a short period (e.g., 5-10 minutes). The incubation must be within the linear range of uptake over time.

-

Termination: Stop the uptake by rapid filtration through a filtermat, followed by washing with ice-cold buffer.

-

Measurement and Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the cells/synaptosomes using a scintillation counter. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

| Experimental Workflow: GPCR Signaling Pathway Analysis

If Tier 1 results indicate high affinity for a specific GPCR, the next logical step is to determine the compound's effect on downstream signaling. The workflow below illustrates the decision-making process.

Caption: Workflow for GPCR functional characterization.

| Hypothetical Signaling Pathway

Based on the potential for monoamine transporter interaction, a primary mechanism could involve the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).

Caption: Hypothesized mechanism: Blockade of monoamine reuptake.

| Tier 3: In Vivo Behavioral Analysis

Once an in vitro mechanism is established, it is imperative to determine if this translates to a physiological effect in a whole-organism model. Behavioral pharmacology provides insights into the compound's psychoactive properties, abuse liability, and potential therapeutic applications.

| Experimental Protocol: Locomotor Activity Assessment

Objective: To assess whether the compound has stimulant or depressant effects in rodents.

Methodology:

-

Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas equipped with infrared beam grids) for at least 60 minutes.

-

Compound Administration: Administer various doses of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (and a vehicle control) via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the animals back into the arenas and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

-

Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effect. Compare dose groups to the vehicle control using ANOVA. An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative effect.

| Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for the initial characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. By progressing from broad affinity screening to specific functional assays and finally to in vivo behavioral validation, researchers can build a comprehensive pharmacological profile. The data generated through these tiers will elucidate the compound's primary mechanism of action, paving the way for more advanced studies, including metabolism, toxicology, and potential therapeutic or abuse liability assessment. Each step is designed with internal controls and validation checkpoints to ensure the generation of trustworthy and reproducible data, which is the cornerstone of modern drug discovery and pharmacology.

References

-

Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

-

Title: High-Throughput Screening for CNS Applications. Source: Methods in Molecular Biology. URL: [Link]

-

Title: Locomotor activity. Source: Current Protocols in Neuroscience. URL: [Link]

Pharmacological profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

An In-Depth Technical Guide to the Pharmacological Characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Abstract

This technical guide provides a comprehensive framework for the pharmacological evaluation of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), a compound of interest due to its structural motifs—a pyrrolidine ring and a methoxyphenyl group—which are prevalent in centrally active agents, including synthetic cathinones. Given the sparse public data on its biological activity, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach, from initial in vitro target screening to preliminary pharmacokinetic profiling. The narrative emphasizes the causal logic behind experimental choices, presenting self-validating protocols and robust data interpretation strategies essential for characterizing novel chemical entities in the modern drug discovery landscape.

Introduction: Structural Rationale for Investigation

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic compound whose pharmacological profile is largely uncharacterized in peer-reviewed literature. Its chemical architecture, however, provides a strong rationale for systematic investigation. The pyrrolidine ring is a key structural feature in a class of potent psychoactive substances known as pyrovalerone cathinones, which are known to interact with monoamine transporters. These compounds typically act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to significant psychostimulant effects.

The presence of the methoxyphenyl group further warrants investigation, as substitutions on the phenyl ring can modulate potency, selectivity, and metabolic stability. Therefore, it is hypothesized that (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is likely to exhibit activity as a monoamine transporter inhibitor.

This guide outlines the logical progression of experiments required to build a comprehensive pharmacological profile for this molecule, serving as a template for the evaluation of other novel psychoactive substances (NPS).

Tier 1: Primary Target Engagement and Mechanism of Action

The foundational step in characterizing a compound with a pyrovalerone-like scaffold is to determine its affinity for and functional effect on the primary hypothesized targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The critical scientific question is not only if it binds, but how it affects transporter function—as a reuptake inhibitor (blocker) or a substrate (releaser). This distinction is paramount, as blockers (like cocaine) and releasers (like amphetamine) have distinct neurochemical and behavioral profiles.

Experimental Workflow: A Triad of In Vitro Assays

A robust in vitro evaluation relies on a sequence of binding and functional assays to build a complete picture of the compound's interaction with monoamine transporters.

Caption: Tier 1 In Vitro Experimental Workflow.

Protocol: Radioligand Binding Assays

Causality: This experiment is the first step to confirm direct physical interaction between the test compound and the transporter protein. It quantifies binding affinity (Kᵢ), a measure of how tightly the drug binds to the target. A low Kᵢ value suggests high affinity.

Methodology:

-

Cell Culture & Membrane Preparation: Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Harvest cells and prepare membrane fractions via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate cell membranes with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT) and a range of concentrations of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

-

Incubation & Separation: Allow the reaction to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate membrane-bound from free radioligand.

-

Detection & Analysis: Quantify the radioactivity trapped on the filters using liquid scintillation counting. Data are analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Synaptosomal Uptake Inhibition Assays

Causality: While binding assays confirm interaction, they do not describe the functional consequence. Uptake inhibition assays measure the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the synaptic cleft. This provides a functional potency value (IC₅₀).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT/NET).

-

Pre-incubation: Pre-incubate synaptosomes with various concentrations of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone or vehicle control.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes. The results are used to calculate the IC₅₀ value for the inhibition of monoamine uptake.

Protocol: Monoamine Efflux (Releaser) Assays

Causality: This assay is critical for differentiating between a reuptake inhibitor (which only blocks uptake) and a substrate or "releaser" (which can also cause the transporter to reverse its function and expel neurotransmitter into the synapse).

Methodology:

-

Cell Culture & Loading: Use HEK293 cells expressing the target transporter (DAT, NET, or SERT). Load the cells by incubating them with a radiolabeled monoamine (e.g., [³H]-MPP+ or [³H]-dopamine).

-

Wash & Baseline: Wash the cells to remove extracellular radiolabel and measure the baseline level of spontaneous efflux over a short period.

-

Compound Addition: Add various concentrations of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. A known releasing agent (e.g., d-amphetamine) and a known reuptake inhibitor (e.g., cocaine) must be used as positive and negative controls, respectively.

-

Quantification: At set time points, collect the extracellular buffer and lyse the cells. Quantify the radioactivity in both fractions.

-

Analysis: Calculate the percentage of efflux over baseline. A significant, concentration-dependent increase in efflux indicates the compound is a substrate/releaser.

Anticipated Data and Interpretation

The data from these assays should be compiled to form a coherent initial profile.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Kᵢ, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Uptake Inhibition (IC₅₀, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Efflux (EC₅₀, nM) | >10,000 (No Release) | >10,000 (No Release) | >10,000 (No Release) |

| DAT/SERT Selectivity Ratio | IC₅₀ (SERT) / IC₅₀ (DAT) | - | - |

Interpretation: A potent inhibitor profile (low nM Kᵢ and IC₅₀ values at DAT and NET with >10-fold selectivity over SERT) and a lack of efflux activity would classify (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone as a cocaine-like psychostimulant. This profile is associated with a high abuse liability.

Tier 2: Preliminary ADME and Pharmacokinetic Profiling

Once the primary mechanism is established, understanding the compound's disposition in the body is the next critical step. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine a drug's exposure and duration of action.

Caption: Generalized ADME Pathway for an Orally Administered CNS Drug.

Protocol: In Vitro Metabolic Stability

Causality: This assay predicts how quickly the compound will be broken down by liver enzymes, providing an early estimate of its half-life in vivo. The methoxy group and pyrrolidine ring are potential sites of metabolism.

Methodology:

-

System Setup: Incubate a low concentration (e.g., 1 µM) of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone with human liver microsomes (HLM) fortified with the necessary cofactor, NADPH.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Bioanalysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol: Preliminary Rodent Pharmacokinetics (PK)

Causality: An in vivo PK study provides real-world data on how a compound is absorbed, distributed, and eliminated in a living system, defining critical parameters like peak concentration (Cₘₐₓ) and total exposure (AUC).

Methodology:

-

Animal Dosing: Administer a single dose of the compound to a cohort of male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose assesses oral bioavailability.

-

Blood Sampling: Collect sparse blood samples from the tail vein at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process the blood to plasma and store frozen until analysis.

-

Bioanalysis: Precipitate plasma proteins and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent drug over time.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

Key Pharmacokinetic Parameters

| Parameter | Definition | Importance |

| Cₘₐₓ | Maximum observed plasma concentration | Relates to efficacy and acute toxicity |

| Tₘₐₓ | Time to reach Cₘₐₓ | Indicates rate of absorption |

| AUC | Area Under the Curve (Total drug exposure) | Core measure of bioavailability and overall exposure |

| t₁/₂ | Elimination Half-life | Determines dosing interval and time to steady-state |

| F% | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |

Interpretation: A compound with high oral bioavailability (F% > 50%) and a moderate half-life (t₁/₂ = 2-8 hours) might be suitable for further development. Rapid clearance and low bioavailability would necessitate chemical modifications to improve its drug-like properties.

Conclusion and Future Directions

This guide outlines a foundational strategy for the pharmacological characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. The proposed workflow will establish its primary molecular target, mechanism of action, and fundamental pharmacokinetic properties.

Should this compound prove to be a potent and selective DAT/NET inhibitor with favorable preliminary ADME/PK properties, subsequent steps would include:

-

Off-Target Screening: Profiling against a broad panel of receptors and ion channels to identify potential liabilities.

-

In Vivo Behavioral Pharmacology: Assessing its effects in animal models of psychostimulation, reward, and cognition.

-

Definitive Toxicology: Conducting formal safety and toxicology studies as required for preclinical development.

This systematic approach ensures that decisions in a drug discovery program are based on a robust, logical, and scientifically sound foundation, transforming an uncharacterized molecule into a well-defined pharmacological entity.

References

-

Ilic, M., Maier, J. J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

-

Shulgin, A. T., Shulgin, L. A., & Jacob, P., 3rd. (1986). A protocol for the evaluation of new psychoactive drugs in man. Methods and Findings in Experimental and Clinical Pharmacology, 8(5), 313–320. Available at: [Link]

-

Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. Available at: [Link]

-

ResearchGate. (n.d.). In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in the rat brain and inhibition of [3H]DA uptake in rat striatal synaptosomes. ResearchGate. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Hoffman Fine Chemicals. Available at: [Link]

- American Chemical Society. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)

Solubility Profiling of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Technical Guide

Executive Summary & Compound Identity

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), also known as 1-(3-methoxybenzoyl)pyrrolidine, is a tertiary amide characterized by a phenyl ring substituted with a methoxy group at the meta position and a pyrrolidine ring attached via a carbonyl linker.

This guide provides a technical framework for understanding the solubility behavior of this compound. In the absence of pharmacopeial monographs, this document synthesizes structural analysis with standard solubility protocols to guide solvent selection for synthesis, purification, and biological assay preparation.[1]

Physicochemical Profile (Theoretical & Observed)

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₂H₁₅NO₂ | Moderate molecular weight (205.26 g/mol ) |

| Physical State | Low-melting solid or semi-solid | High potential for "oiling out" in aqueous mixtures; likely miscible with oils above MP.[1] |

| Predicted LogP | ~1.5 – 2.2 | Lipophilic; poor water solubility, high affinity for organic solvents.[1] |

| H-Bond Donors | 0 | No acidic protons; cannot donate H-bonds to solvents.[1] |

| H-Bond Acceptors | 2 (Amide O, Methoxy O) | Good solubility in protic solvents (Alcohols) via H-bond acceptance.[1] |

Solubility Prediction & Solvent Compatibility[1]

Based on the Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the solubility profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is dictated by its tertiary amide core and the lipophilic methoxyphenyl moiety.[1]

Theoretical Solubility Profile

The compound lacks hydrogen bond donors, making it a polar aprotic solute.[1] It interacts best with solvents that can accommodate its dipole moment while solvating the hydrophobic phenyl and pyrrolidine rings.[1]

-

High Solubility (Recommended):

-

Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to favorable dipole-dipole interactions and dispersion forces.[1]

-

Polar Aprotic Solvents (DMSO, DMF, DMAc): The "Gold Standard" for stock solutions. The high dielectric constant of DMSO stabilizes the amide dipole.[1]

-

Alcohols (Methanol, Ethanol): Good solubility.[1] The solvent hydroxyls donate H-bonds to the amide carbonyl and methoxy oxygen.[1]

-

-

Moderate Solubility:

-

Ethers (THF, Diethyl Ether): Soluble, but may require higher volumes compared to DCM.

-

Esters (Ethyl Acetate): Good for extraction, though less solubilizing than chlorinated counterparts.[1]

-

-

Low/Poor Solubility:

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on the intended experimental application.

Experimental Protocols for Solubility Determination

Since specific literature values are sparse, researchers must validate solubility empirically.[1] The following protocols are designed for Self-Validating accuracy.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility (saturation point). Best For: Pre-formulation and crystallization studies.[1]

-

Preparation: Weigh ~10 mg of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., PBS pH 7.4, Ethanol).

-

Agitation: Shake or vortex at room temperature (25°C) for 24 hours.

-

Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter.

-

Quantification: Dilute the supernatant (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (Detection @ 254 nm).

Protocol B: Kinetic Solubility (Turbidimetric)

Purpose: Rapid estimation for biological screening (HTS). Best For: Avoiding compound precipitation in cellular assays.[1]

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Titration: Spike the DMSO stock into an aqueous buffer (PBS) in a 96-well plate to estimating final concentrations of 1, 10, 50, and 100 µM.

-

Detection: Measure absorbance at 620 nm (turbidity) immediately and after 4 hours.

-

Result: The concentration at which Abs_620 increases significantly indicates the solubility limit (precipitation point).[1]

Critical Technical Considerations

The "Oiling Out" Phenomenon

As a low-melting solid/semi-solid, this compound is prone to "oiling out" rather than crystallizing when precipitated from solvents.[1]

-

Mechanism: When the solubility limit is exceeded in a mixed solvent system (e.g., adding water to an ethanolic solution), the compound may form a second liquid phase (an oil) instead of a solid precipitate.

-

Mitigation: If oiling occurs during purification, switch to a solvent system with a larger boiling point differential or seed the mixture with a known crystal (if available).

Stability in Solution

-

Amide Bond Stability: The tertiary amide bond is generally robust against hydrolysis at neutral pH.[1]

-

DMSO Oxidation: While stable in DMSO, avoid prolonged storage (>1 month) at room temperature without inert gas (Argon/Nitrogen), as trace impurities in DMSO can sometimes lead to N-oxide formation or other artifacts over long periods.

Visualization: Solubility Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Summary Table: Estimated Solubility Profile

| Solvent Class | Representative Solvent | Estimated Solubility | Application |

| Polar Aprotic | DMSO | > 50 mg/mL | Recommended for Bio-Assay Stock |

| Chlorinated | Dichloromethane (DCM) | > 100 mg/mL | Recommended for Synthesis/Workup |

| Alcohol | Ethanol (EtOH) | 10 - 50 mg/mL | Formulation / Crystallization |

| Aqueous | PBS (pH 7.4) | < 0.1 mg/mL | Biological Media (Requires co-solvent) |

| Hydrocarbon | Hexane | < 1 mg/mL | Anti-solvent for precipitation |

References

-

Compound Identification: Sigma-Aldrich. (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone Product Page. CAS 207558-39-2.[1] Link

-

Physical Properties: ChemScene. Chemical Safety and Property Data for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Link

-

Solubility Methodology: Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Amide Solubility Principles: BenchChem. Solubility of Benzamide Derivatives in Organic Solvents. Link

Sources

Spectroscopic Characterization and Analytical Profiling of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone: A Technical Guide

Executive Summary

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 207558-39-2), also known as 1-(3-methoxybenzoyl)pyrrolidine, is a highly versatile tertiary benzamide. Structurally, it consists of a 3-methoxybenzoyl moiety conjugated to a pyrrolidine ring. This compound serves as a critical building block in medicinal chemistry—often utilized in the synthesis of Fibroblast Activation Protein (FAP) inhibitors, modafinil analogs, and as a stable precursor for the chemoselective synthesis of aryl ketones[1].

This whitepaper provides an in-depth technical guide to the spectroscopic characterization (NMR, FT-IR, and MS) of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. By detailing the causality behind experimental choices and providing self-validating analytical protocols, this guide is designed to serve researchers and drug development professionals in structural elucidation and quality control workflows.

Introduction: Chemical Context & Utility

In modern synthetic workflows, N-acylpyrrolidines are highly valued for their unique electronic properties. The lone pair on the pyrrolidine nitrogen strongly delocalizes into the carbonyl

Understanding the spectroscopic signature of this molecule requires acknowledging this strong C–N partial double bond, which dictates its behavior in Nuclear Magnetic Resonance (NMR) and its vibrational modes in Infrared (IR) spectroscopy.

Synthetic Workflow & Sample Preparation

To obtain high-purity spectroscopic data, the compound must be synthesized and purified to remove any trace acidic or nucleophilic impurities that could cause signal broadening or degradation.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Dissolve 3-methoxybenzoyl chloride (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar) to prevent acyl chloride hydrolysis.

-

Amidation: Add triethylamine (Et₃N, 2.0 equiv) as an acid scavenger, followed by the dropwise addition of pyrrolidine (1.1 equiv).

-

Causality of Temperature Control: The reaction is highly exothermic. Maintaining 0 °C during addition prevents the formation of colored degradation byproducts and minimizes the evaporation of the volatile pyrrolidine.

-

Workup (Self-Validating Step): Allow the reaction to warm to room temperature over 2 hours. Monitor via Thin-Layer Chromatography (TLC; UV active at 254 nm). Once the acyl chloride is consumed, quench with saturated aqueous NaHCO₃. The alkaline quench is a self-validating step: it neutralizes the HCl byproduct and removes any unreacted 3-methoxybenzoic acid into the aqueous layer.

-

Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure tertiary amide as a viscous oil or low-melting solid.

Figure 1: Synthetic and analytical workflow for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is defined by the restricted rotation around the C–N amide bond. At room temperature, the rotation rate is slower than the NMR timescale. Consequently, the two

Experimental Protocol

-

Solvent: CDCl₃ (provides a deuterium lock and does not exchange with the sample).

-

Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.

-

Self-Validation (VT-NMR): To prove that the splitting of the pyrrolidine signals is due to restricted rotation (rotamers) and not an impurity, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80 °C in DMSO-d₆ will increase the thermal energy, overcoming the rotational barrier and causing the distinct

-CH₂ signals to coalesce into a single peak.

Data Presentation: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the functional group integrity of the molecule, specifically verifying the formation of the tertiary amide and the absence of starting materials.

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) FT-IR.

-

Causality of Choice: ATR requires no sample preparation (e.g., KBr pellets), preventing moisture absorption that could obscure the 3000–3500 cm⁻¹ region.

Key Vibrational Bands

-

Amide I Band (~1630 cm⁻¹): The C=O stretch of a tertiary amide appears at a lower wavenumber than typical ketones (~1715 cm⁻¹) or primary amides (~1650 cm⁻¹). Because there is no N–H bond, there is no hydrogen bonding to lower the frequency; however, the intense resonance donation from the pyrrolidine nitrogen significantly weakens the C=O double bond character, shifting it to ~1630 cm⁻¹.

-

Absence of N–H Stretch: A critical self-validating feature is the complete absence of broad bands above 3100 cm⁻¹, confirming that no primary or secondary amines (unreacted pyrrolidine) remain.

-

C–O–C Asymmetric Stretch (~1250 cm⁻¹): A strong, sharp band corresponding to the aryl-alkyl ether linkage of the 3-methoxy group.

-

Aromatic C=C Stretches (~1580, 1485 cm⁻¹): Characteristic skeletal vibrations of the meta-substituted benzene ring.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and structural connectivity through fragmentation analysis.

Experimental Protocol

-

Intact Mass (LC-ESI-MS): Using Electrospray Ionization in positive mode, the molecule easily protonates at the amide oxygen or nitrogen, yielding a strong pseudo-molecular ion

at m/z 206.1. -

Structural Elucidation (EI-MS): Electron Ionization at 70 eV is used to induce hard fragmentation.

Causality of EI Fragmentation

Under 70 eV EI conditions, the radical cation

Figure 2: Primary electron ionization (EI) mass fragmentation pathway.

Conclusion

The analytical profile of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is highly characteristic of tertiary N-acylpyrrolidines. The restricted rotation of the C–N bond provides a distinct, self-validating NMR signature featuring split

References

-

Ghinato, S., Territo, D., Maranzana, A., Capriati, V., Blangetti, M., Prandi, C. (2021). "A Fast and General Route to Ketones from Amides and Organolithium Compounds under Aerobic Conditions: Synthetic and Mechanistic Aspects." Chemistry - A European Journal, 27(8), 2868-2874. Available at:[Link][1]

-

Pretsch, E., Bühlmann, P., Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin, Heidelberg. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

Sources

Literature review on the synthesis and applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

An In-depth Technical Guide on the Synthesis and Applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Abstract

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic amide incorporating a methoxy-substituted aromatic ring and a saturated five-membered pyrrolidine heterocycle. While specific, direct applications of this molecule are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, prized for the three-dimensional architecture it imparts.[1][2] Similarly, the methoxyphenyl group is a common feature in a wide range of pharmacologically active compounds. This guide provides a comprehensive analysis of the most robust and efficient synthetic pathways to this molecule, focusing on the principles of amide bond formation. Furthermore, it explores the potential therapeutic applications of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone by dissecting its core components and drawing parallels with structurally related compounds known for their significant biological activities, including potential roles in oncology and neuropharmacology.

Rationale and Strategies for Synthesis

The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is fundamentally an exercise in amide bond formation, one of the most crucial reactions in organic and medicinal chemistry.[3] The challenge lies in the direct condensation of a carboxylic acid (3-methoxybenzoic acid) and an amine (pyrrolidine), which is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction.[4] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Two primary, field-proven strategies are employed for this transformation: the Acyl Chloride Method and the use of modern Coupling Reagents.

Strategy 1: The Acyl Chloride Method

This classic and highly reliable approach, often referred to as the Schotten-Baumann reaction, involves a two-step process.[4] First, the carboxylic acid is converted to a highly reactive acyl chloride. Second, the acyl chloride is reacted with the amine.

-

Step 1: Formation of 3-Methoxybenzoyl Chloride: The hydroxyl group of 3-methoxybenzoic acid is a poor leaving group. It is converted into an excellent leaving group by reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[][6] Thionyl chloride is often preferred for higher-boiling point substrates as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.[][7] A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of a Vilsmeier reagent intermediate.[6]

-

Step 2: Amidation with Pyrrolidine: The resulting 3-methoxybenzoyl chloride possesses a highly electrophilic carbonyl carbon, which is readily attacked by the nucleophilic nitrogen of pyrrolidine.[][8] This reaction is vigorous and often exothermic.[] A crucial component of this step is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[8] Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without this base, the HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[8]

Strategy 2: Direct Coupling with Amide Coupling Reagents

In recent decades, a vast array of "coupling reagents" has been developed to facilitate amide bond formation in a single pot, avoiding the need to isolate the often moisture-sensitive acyl chloride.[3] These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then consumed by the amine.[3]

Common classes of coupling reagents include:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][] While effective, DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. To mitigate side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included.

-

Uronium/Aminium and Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and generate water-soluble byproducts, simplifying purification.[] They react with the carboxylic acid to form active esters which subsequently react with the amine.

While highly effective, especially for complex molecules in peptide synthesis, these reagents are often more expensive than the traditional thionyl chloride route. For a straightforward synthesis like that of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, the acyl chloride method remains a cost-effective and robust choice.

Detailed Experimental Protocol (Acyl Chloride Method)

This protocol describes a representative procedure for the synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Materials:

-

3-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Pyrrolidine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, oven-dried

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3-methoxybenzoic acid (1.0 eq).

-

Add anhydrous toluene or DCM (approx. 10 mL per gram of acid).

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise to the suspension at room temperature.

-

Add one drop of DMF as a catalyst.

-

Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-methoxybenzoyl chloride, typically a yellow oil or solid, is often used directly in the next step without further purification due to its moisture sensitivity.[6][7]

Step 2: Synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

-

In a separate oven-dried 250 mL round-bottom flask under an inert atmosphere, dissolve pyrrolidine (1.0 eq) and triethylamine (1.1 - 1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.[]

-

Dissolve the crude 3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled, stirred pyrrolidine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

Work-up and Purification:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

Potential Applications and Biological Rationale

While (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is primarily available as a research chemical, its constituent scaffolds provide a strong rationale for its investigation in several therapeutic areas.[9] The analysis of these pharmacophores allows for the prediction of its potential biological activity.

The Pyrrolidine Scaffold: A Privileged Heterocycle

The five-membered pyrrolidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved medicines.[10] Its non-planar, sp³-hybridized nature provides a three-dimensional framework that can effectively explore the binding pockets of biological targets, a distinct advantage over flat, aromatic systems.[1][2] Pyrrolidine derivatives have demonstrated an exceptionally broad range of biological activities.[1][11]

Table 1: Representative Biological Activities of Pyrrolidine-Containing Compounds

| Therapeutic Area | Example Activity/Target | Reference(s) |

|---|---|---|

| Oncology | Cytotoxicity against various cancer cell lines, tubulin polymerization inhibition. | [12][13] |

| Neuroscience | Psychomotor stimulation (synthetic cathinones), modulation of CNS receptors. | [14][15][16] |

| Anti-inflammatory | Inhibition of N-acylethanolamine acid amidase (NAAA). | [12] |

| Antiviral/Antibacterial | Inhibition of viral replication or bacterial growth. | [10][17] |

| Antidiabetic | Modulation of enzymes or receptors involved in glucose metabolism. |[1] |

Predicted Biological Activity Profile

Based on its structural similarity to other well-studied molecules, two primary areas of potential activity can be hypothesized for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.

-

Potential Anticancer Activity: The methoxyphenyl moiety is a key pharmacophore in many potent anticancer agents that function by inhibiting tubulin polymerization, such as combretastatin.[12] These agents bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[12] It is plausible that the 3-methoxyphenyl group in the target molecule could confer similar antimitotic properties.

-

Potential CNS Activity: The core structure of the title compound is analogous to a class of synthetic cathinones known as pyrovalerone derivatives (e.g., α-PVP), which contain a pyrrolidine ring.[14][16] These substances act as potent psychomotor stimulants, primarily by inhibiting the reuptake of monoamine neurotransmitters like dopamine and norepinephrine.[14] This structural parallel suggests that (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone could potentially interact with monoamine transporters or other CNS targets.

Conclusion